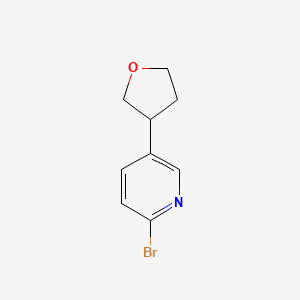

2-Bromo-5-(oxolan-3-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-5-(oxolan-3-yl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the second position and an oxolan-3-yl group at the fifth position of the pyridine ring. Pyridine derivatives are widely studied due to their significant applications in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(oxolan-3-yl)pyridine can be achieved through various synthetic routes. One common method involves the bromination of 5-(oxolan-3-yl)pyridine using bromine or a brominating agent under controlled conditions. Another approach is the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process conditions are optimized to ensure high yield and purity of the product. The use of Grignard reagents and other organometallic compounds can also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(oxolan-3-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to form corresponding pyridines.

Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions are commonly used to form carbon-carbon bonds with arylboronic acids.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases such as potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Cross-Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

2-Bromo-5-(oxolan-3-yl)pyridine serves as an essential building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of the bromine atom makes it a suitable candidate for further functionalization, enabling the synthesis of more complex organic compounds.

Reagents and Conditions

Common reagents used in reactions involving this compound include sodium methoxide for nucleophilic substitutions and hydrogen peroxide for oxidation processes. Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields in synthetic pathways involving this compound .

Biological Applications

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit promising antimicrobial properties. Studies evaluating related bromopyridine compounds against Staphylococcus aureus and Escherichia coli have shown that structural modifications can significantly influence their potency. For instance, certain derivatives demonstrated effective inhibition of bacterial growth, suggesting potential applications in developing new antibacterial agents .

Anticancer Potential

In vitro studies have highlighted the compound's ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms underlying these effects are believed to involve the disruption of cellular signaling pathways critical for cancer cell survival. This aspect positions this compound as a candidate for further investigation in anticancer drug development.

Material Science

Development of New Materials

The compound is also explored for its potential in material science, particularly in creating new materials with specific electronic or optical properties. Its unique molecular structure can be tailored to enhance material characteristics, making it suitable for applications in electronics and photonics.

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Compounds derived from this compound showed significant activity against bacterial strains, with varying potency based on structural modifications. |

| Anticancer Investigations | The compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent. |

| Material Development | Research indicated potential uses in developing materials with enhanced electronic properties. |

Mechanism of Action

The mechanism of action of 2-Bromo-5-(oxolan-3-yl)pyridine depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The bromine atom and the oxolan-3-yl group play crucial roles in binding to the active site of the target enzyme or receptor, thereby modulating its activity .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-4-methylpyridine: Another brominated pyridine derivative used in similar applications.

5-Bromo-2-methylpyridin-3-amine: Used in Suzuki cross-coupling reactions to form various pyridine derivatives.

2-Bromo-6-(oxolan-3-yl)pyridine: Similar structure but with the oxolan-3-yl group at a different position.

Uniqueness

2-Bromo-5-(oxolan-3-yl)pyridine is unique due to the specific positioning of the bromine and oxolan-3-yl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for selective interactions with biological targets and efficient participation in cross-coupling reactions .

Biological Activity

2-Bromo-5-(oxolan-3-yl)pyridine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods, including bromination of pyridine derivatives followed by the introduction of an oxolane ring. The synthetic pathway often involves the use of reagents such as N-bromosuccinimide and palladium catalysts in organic solvents like DMF or THF, which facilitate the formation of the desired brominated product .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various pyridine derivatives, including this compound. Research indicates that compounds with a pyridine core exhibit significant antibacterial properties against Gram-positive bacteria. For instance, similar compounds have shown effectiveness comparable to established antibiotics like linezolid .

Table 1: Antibacterial Activity of Pyridine Derivatives

| Compound Name | Activity Against | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | |

| Linezolid | Staphylococcus aureus | 4 | |

| Compound 21d | Streptococcus pneumoniae | 0.5 |

The mechanism by which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth. Molecular docking studies suggest that such compounds can bind effectively to target enzymes within bacterial cells, leading to inhibition of their function .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various pyridine derivatives demonstrated that compounds similar to this compound exhibited a concentration-dependent inhibition of biofilm formation, a critical factor in bacterial resistance . The minimum biofilm inhibitory concentrations (MBICs) were significantly lower than their minimum inhibitory concentrations (MICs), indicating strong anti-biofilm activity.

- Pharmacokinetics : The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics due to the presence of the oxolane moiety, which enhances solubility and bioavailability. This is crucial for developing effective therapeutic agents .

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 2-Bromo-5-(oxolan-3-yl)pyridine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of brominated pyridine derivatives typically involves halogenation or cross-coupling reactions. For example, bromination of pyridine precursors using reagents like NBS (N-bromosuccinimide) or Br₂ in controlled conditions (e.g., DMF at 80°C) is common . For this compound, introducing the oxolane (tetrahydrofuran) moiety may require palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between a bromopyridine boronic ester and a functionalized oxolane derivative . Optimizing stoichiometry, solvent polarity, and temperature (e.g., 60–100°C) is critical to minimize side products like di-brominated species.

Table 1: Comparative Synthesis Parameters for Brominated Pyridines

| Precursor | Brominating Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 5-(Oxolan-3-yl)pyridine | NBS | DMF | 62–68 | |

| 3-Methylpyridine | Br₂ | CH₂Cl₂ | 55–60 |

Q. Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

Column chromatography using silica gel (hexane/ethyl acetate gradient) is standard for isolating brominated pyridines . For polar byproducts (e.g., hydroxylated derivatives), reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase improves separation . Recrystallization from ethanol or dichloromethane can enhance purity (>98%), particularly if the compound exhibits high thermal stability .

Q. Basic: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is definitive for structural elucidation . Key parameters include bond angles (e.g., C-Br bond length ~1.89 Å) and torsion angles between the pyridine ring and oxolane group. Disordered oxolane conformers require iterative refinement to assign occupancy ratios accurately .

Table 2: Crystallographic Data for Related Bromopyridines

| Compound | Space Group | Resolution (Å) | R-factor | Reference |

|---|---|---|---|---|

| 2-Bromo-5-methylpyridine | P2₁/c | 0.84 | 0.032 | |

| 5-Bromo-2-methoxy-3-methylpyridine | C2/c | 0.91 | 0.041 |

Q. Advanced: How does the electronic environment of the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The C-Br bond’s electrophilicity is modulated by the electron-donating oxolane group. DFT calculations (e.g., B3LYP/6-31G*) show reduced electron density at the brominated carbon compared to unsubstituted pyridines, favoring oxidative addition in Pd-catalyzed couplings . Experimental validation via kinetic studies (e.g., monitoring Suzuki reaction rates under varying Pd(0) concentrations) can quantify these effects .

Q. Advanced: How to address contradictory data on regioselectivity in bromination of oxolane-substituted pyridines?

Methodological Answer:

Contradictions often arise from competing directing effects. For example, steric hindrance from the oxolane group may favor bromination at the 2-position over the 4-position. Computational modeling (e.g., Fukui indices for electrophilic attack) combined with LC-MS monitoring of intermediates can resolve ambiguities .

Q. Advanced: What computational tools predict the stability of this compound under varying pH and temperature?

Methodological Answer:

Molecular dynamics simulations (e.g., AMBER force fields) model degradation pathways like hydrolytic debromination. QSPR (Quantitative Structure-Property Relationship) models correlate logP values with stability in aqueous buffers . Experimental validation via accelerated stability testing (40°C, 75% RH) confirms computational predictions .

Q. Advanced: How to assess intermolecular interactions in cocrystals involving this compound?

Methodological Answer:

Hirshfeld surface analysis (CrystalExplorer software) quantifies interactions like Br···H or O···H bonds. For example, bromine’s polarizability enhances halogen bonding with electron-rich coformers (e.g., carboxylic acids) . Thermal analysis (DSC/TGA) further probes cocrystal stability .

Q. Basic: What analytical techniques validate the purity and identity of this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR (DMSO-d6) identifies characteristic shifts: δ ~8.2 ppm (pyridine H), δ ~4.5 ppm (oxolane O-CH₂) .

- HRMS: Exact mass (±5 ppm) confirms molecular formula (C₈H₁₀BrNO).

- HPLC-DAD: Retention time and UV-Vis spectra (λmax ~265 nm) assess purity .

Q. Advanced: What strategies mitigate regioselectivity challenges in functionalizing this compound?

Methodological Answer:

Protecting the oxolane group (e.g., silylation) reduces steric interference during electrophilic substitution. Transition metal catalysts (e.g., CuI for Ullmann coupling) direct reactions to the bromine site . Competitive experiments with isotopic labeling (²H/¹³C) track substitution patterns .

Q. Basic: How to optimize reaction scale-up for this compound without compromising yield?

Methodological Answer:

Continuous flow reactors improve heat/mass transfer for exothermic bromination steps . Solvent recycling (e.g., DMF recovery via distillation) reduces costs. DoE (Design of Experiments) models optimize parameters like residence time and catalyst loading .

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

2-bromo-5-(oxolan-3-yl)pyridine |

InChI |

InChI=1S/C9H10BrNO/c10-9-2-1-7(5-11-9)8-3-4-12-6-8/h1-2,5,8H,3-4,6H2 |

InChI Key |

CBOYCVNIOIUOGA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1C2=CN=C(C=C2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.